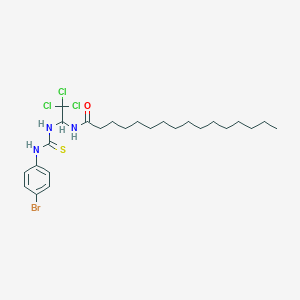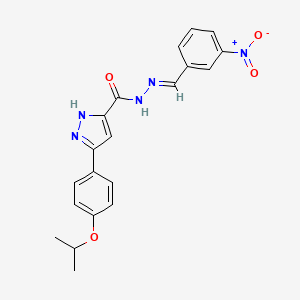![molecular formula C16H8Cl2N2OS B11985737 (2E)-2-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11985737.png)
(2E)-2-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene group substituted with two chlorine atoms at the 2 and 4 positions, fused with a benzoimidazothiazolone core. Its distinct structure makes it a subject of interest in medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE typically involves the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 2,4-dichlorobenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with a thiazole derivative under acidic or basic conditions to form the benzoimidazothiazolone core.
Final Product Formation: The final step involves purification and crystallization to obtain the pure 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Solvent Selection: Choosing appropriate solvents to facilitate the reactions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Material Science: Application in the synthesis of novel materials with unique properties.
Organic Synthesis: Use as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with variations in the benzylidene group.
Benzoimidazothiazolone analogs: Compounds with modifications in the benzoimidazothiazolone core.
Uniqueness
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE is unique due to its specific substitution pattern and the combination of benzylidene and benzoimidazothiazolone moieties
Propiedades
Fórmula molecular |
C16H8Cl2N2OS |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
(2E)-2-[(2,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-6-5-9(11(18)8-10)7-14-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-8H/b14-7+ |
Clave InChI |
VVFZQPPWRYCMBO-VGOFMYFVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/S3 |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B11985654.png)
![N'-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11985662.png)

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985674.png)



![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11985705.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11985707.png)


![4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether](/img/structure/B11985724.png)
![[2-(3,4-Dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11985730.png)

